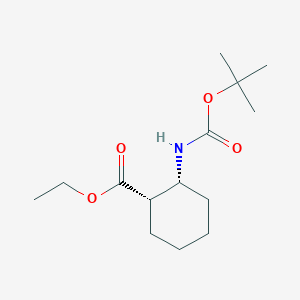
Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as carbamates. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1-carboxylic acid and tert-butyl carbamate.
Formation of Intermediate: The carboxylic acid group is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amidation Reaction: The active ester intermediate then reacts with tert-butyl carbamate to form the desired carbamate product.
Esterification: Finally, the esterification of the carboxylate group with ethanol in the presence of a catalyst such as sulfuric acid yields this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles such as amines or alcohols to form new derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products:
Hydrolysis: Cyclohexane-1-carboxylic acid and tert-butylamine.
Reduction: Cyclohexane-1-methanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl (Boc) group can be selectively removed under mild acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required.
Comparison with Similar Compounds
Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate can be compared with other carbamate compounds such as:
Ethyl (1S,2R)-2-((benzyloxycarbonyl)amino)cyclohexane-1-carboxylate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of a tert-butoxycarbonyl (Boc) group.
Ethyl (1S,2R)-2-((methoxycarbonyl)amino)cyclohexane-1-carboxylate: Similar structure but with a methoxycarbonyl (Moc) protecting group.
Uniqueness: The uniqueness of this compound lies in its tert-butoxycarbonyl (Boc) protecting group, which offers stability under basic conditions and can be easily removed under mild acidic conditions. This makes it a valuable tool in organic synthesis and drug development.
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
ethyl (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)10-8-6-7-9-11(10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)/t10-,11+/m0/s1 |
InChI Key |
AULQPQMOKYESIY-WDEREUQCSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCC[C@H]1NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CCCCC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















